
3-(2,4-Dimethylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the Bischler-Napieralski ring closure was used to synthesize 1-aralkyl-dihydro-2-benzazepines from N-acylated 3-(3,4-dimethoxyphenyl)-propylamine . Additionally, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine involved the interaction of 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in isopropanol medium . These methods could potentially be adapted for the synthesis of "3-(2,4-Dimethylphenyl)propan-1-amine."
Molecular Structure Analysis
Spectroscopic techniques such as NMR and X-ray crystallography are commonly used to characterize the molecular structure of compounds. For example, the molecular geometry of 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine was determined using X-ray crystallography and compared with optimized geometries from DFT calculations . Similar techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For instance, the photoreaction of 2,5-Dimethylphenacyl (DMP) carbamates released free amines upon irradiation . The substitution of a 2,4-dimethyl-phenoxy fragment by several amines was demonstrated in another study . These reactions provide a basis for understanding the chemical behavior of "this compound" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their molecular structure and the functional groups they contain. For example, the photoreactivity of DMP carbamates suggests that similar compounds could be sensitive to light . The crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds can also provide insights into the physical properties such as solubility and melting point .
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZZXNDMAVSNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)
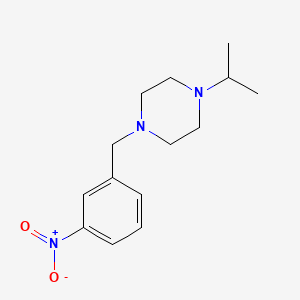
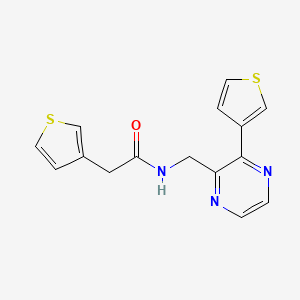
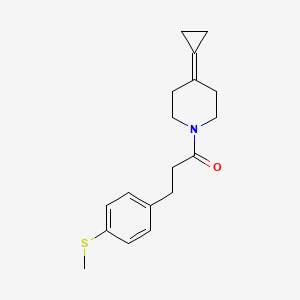
![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)
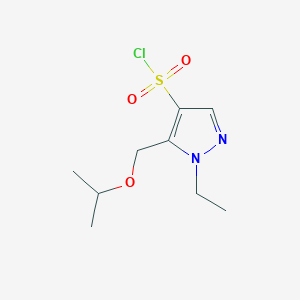
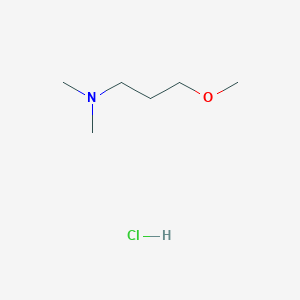
![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)
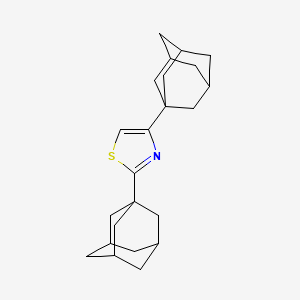

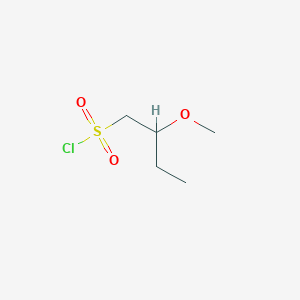
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)